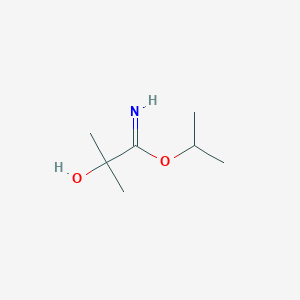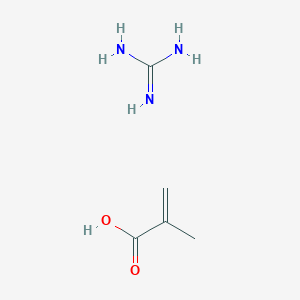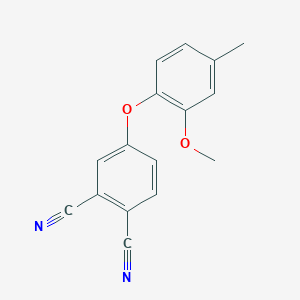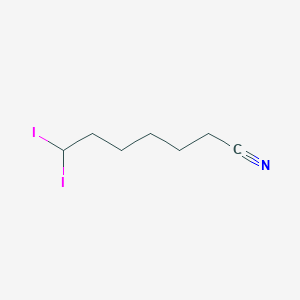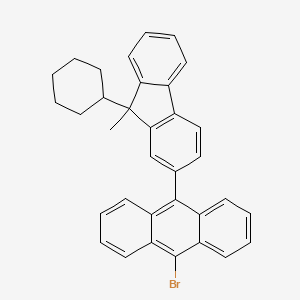
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-YL)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is a complex organic compound that belongs to the class of brominated anthracenes. This compound is characterized by the presence of a bromine atom at the 9th position of the anthracene ring, and a fluorenyl group substituted with a cyclohexyl and a methyl group at the 10th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like aluminum chloride (AlCl3) as a catalyst and solvents such as dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracenes, while oxidation reactions can produce quinones .
Wissenschaftliche Forschungsanwendungen
9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of brominated anthracenes with biological systems.
Wirkmechanismus
The mechanism by which 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the fluorenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-9,9-dimethyl-9H-fluoren-2-ylboronic acid
- 9-(Bromomethyl)anthracene
- Anthracene, 9-bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)
Uniqueness
Compared to similar compounds, 9-Bromo-10-(9-cyclohexyl-9-methyl-9H-fluoren-2-yl)anthracene is unique due to its specific substitution pattern and the presence of both a cyclohexyl and a methyl group on the fluorenyl moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
817642-28-7 |
|---|---|
Molekularformel |
C34H29Br |
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
9-bromo-10-(9-cyclohexyl-9-methylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C34H29Br/c1-34(23-11-3-2-4-12-23)30-18-10-9-13-24(30)25-20-19-22(21-31(25)34)32-26-14-5-7-16-28(26)33(35)29-17-8-6-15-27(29)32/h5-10,13-21,23H,2-4,11-12H2,1H3 |
InChI-Schlüssel |
IENPFFHKZNJNFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7CCCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-piperidin-1-ylethanone](/img/structure/B14209335.png)
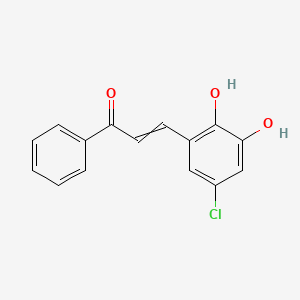
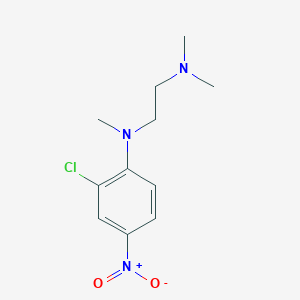
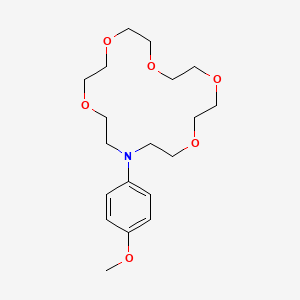
![4H-Cyclopenta[b]thiophene-5-ol, 6-amino-5,6-dihydro-, (5R,6R)-](/img/structure/B14209352.png)
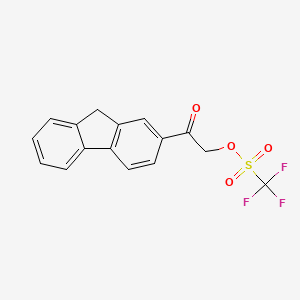
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
